molecular formula C18H15N5O2 B2951087 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034311-11-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

Cat. No.: B2951087
CAS No.: 2034311-11-8
M. Wt: 333.351
InChI Key: YRNVLJOTUSZRRS-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide (CAS Number: 2034311-11-8) is a synthetic small molecule with a molecular formula of C18H15N5O2 and a molecular weight of 333.34 g/mol . This chemical reagent features a molecular structure that combines a 4-oxobenzo[d][1,2,3]triazin core with a 1H-indole-5-carboxamide group through an ethyl linker. This specific structural motif is of significant interest in modern medicinal chemistry and pharmacological research, particularly in the investigation of central nervous system (CNS) targets. The primary research application of this compound is as a modulator of the G-protein coupled receptor 139 (GPR139) . GPR139 is an orphan receptor predominantly expressed in the brain, and it is a prominent target for exploring potential therapies for a range of neurological and psychiatric disorders. Research into compounds like this one is focused on understanding their role in conditions such as schizophrenia, cognitive impairments, bipolar disorder, attention deficit/hyperactivity disorder (ADHD), anxiety, and substance abuse . The mechanism of action involves interaction with the GPR139 receptor, although the precise signaling pathways are still under investigation. By modulating this receptor, researchers aim to elucidate its physiological function and validate its potential for therapeutic intervention. This product is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers can source this compound from certified suppliers, with various quantities available .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNVLJOTUSZRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide generally involves multi-step organic reactions, which might include the formation of intermediates. Common synthetic routes might include the following steps:

  • Formation of the benzotriazinone ring.

  • Coupling the benzotriazinone intermediate with an indole derivative under specific conditions, such as the use of catalysts and appropriate solvents.

  • Final modification to introduce the carboxamide functional group.

Industrial Production Methods

Industrial synthesis of this compound, if applicable, would require optimization of the synthetic route for scalability, ensuring high yield and purity. This typically involves:

  • Streamlining the reaction conditions.

  • Utilizing cost-effective reagents.

  • Implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide can undergo various chemical reactions such as:

  • Oxidation: : Introduction of oxygen or the removal of hydrogen.

  • Reduction: : Gain of hydrogen or loss of oxygen.

  • Substitution: : Replacement of a functional group with another.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution conditions: : Reagents like halogens (Cl₂, Br₂) under anhydrous conditions or in the presence of catalysts.

Major Products

  • Oxidation products: : May include various oxidized intermediates or final products depending on the extent of the reaction.

  • Reduction products: : Reduced versions of the original compound with added hydrogen atoms.

  • Substitution products: : Derivatives with replaced functional groups.

Scientific Research Applications

Chemistry

  • Catalyst development: : Due to its unique structure, it may serve as a ligand in catalyst formulations.

  • Material science:

Biology and Medicine

  • Pharmacological potential: : Investigation into its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

  • Biomolecular interactions: : Used in studying interactions with enzymes or receptors.

Industry

  • Chemical synthesis: : As an intermediate in the synthesis of more complex organic molecules.

  • Performance materials: : Applications in creating materials with desired mechanical or electronic properties.

Mechanism of Action

The exact mechanism of action for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide would depend on its specific applications. possible pathways include:

  • Molecular targets: : Interaction with specific enzymes, receptors, or nucleic acids.

  • Pathways involved: : Could potentially modulate signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Benzotriazinone Derivatives (Sulfonamide vs. Carboxamide)

describes N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (e.g., compounds 5a–5k), which share the benzotriazinone core but replace the indole-carboxamide with a sulfonamide group. For instance, these derivatives exhibit α-glucosidase inhibitory activity, suggesting that the benzotriazinone core is critical for enzyme interaction. The target compound’s indole-carboxamide may enhance hydrogen-bonding capacity compared to sulfonamides, possibly improving target selectivity .

Benzoimidazole Carboxamide ()

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide replaces the benzotriazinone with a benzoimidazole ring. Benzoimidazoles are less electron-deficient than benzotriazinones, which may reduce π-π stacking with aromatic residues in enzyme active sites. The target compound’s indole group, with its planar structure, may offer superior stacking interactions compared to the non-planar methoxy-phenyl groups in this analog .

Coumarin-Triazole Hybrid ()

The coumarin derivative 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (compound 169) features a coumarin core instead of benzotriazinone. The target compound’s benzotriazinone may provide stronger electron-withdrawing effects, favoring interactions with nucleophilic residues in enzymes compared to coumarin’s oxygen-dominated reactivity .

α-Glucosidase Inhibition ()

The benzotriazinone sulfonamides in demonstrate α-glucosidase inhibition, a property relevant to diabetes management. The sulfonamide group likely interacts with the enzyme’s active site through hydrogen bonding and ionic interactions.

Metabolic Stability ()

Compounds such as Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4) highlight the role of ester groups and thiadiazole rings in metabolic stability. The target compound’s indole-carboxamide lacks ester linkages, which may reduce susceptibility to esterase-mediated hydrolysis, improving oral bioavailability .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties/Bioactivity
Target Compound Benzotriazinone Ethyl-indole-5-carboxamide Potential enzyme inhibition (inferred)
N-alkyl/aryl-4-oxobenzo-triazinyl sulfonamides () Benzotriazinone Sulfonamide, aryl/alkyl α-Glucosidase inhibition
Benzoimidazole-5-carboxamide () Benzoimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl High lipophilicity
Coumarin-triazole-carboxamide (, ) Coumarin Triazole, 4-fluorophenethyl Halogen bonding, metabolic stability
Ethyl thiadiazole-propanoate (, -24-4) Thiadiazole Benzo[d][1,3]dioxole, ester Esterase-sensitive

Research Findings and Implications

  • Electron-Deficient Cores: The benzotriazinone group in the target compound offers stronger electron-withdrawing effects than coumarin or benzoimidazole, favoring interactions with electron-rich enzyme active sites.
  • Carboxamide vs. Sulfonamide : The indole-carboxamide may provide a balance between hydrogen-bonding capacity and metabolic stability, avoiding the high acidity of sulfonamides.
  • Structural Hybridization : Hybrids like the coumarin-triazole derivative () demonstrate the versatility of combining heterocycles, but the target compound’s simplicity may reduce synthetic complexity.

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C17H16N4O3
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 440331-96-4

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various pathological processes. Notably, it has shown promising results as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values ranging from 6.31 µM to 49.89 µM, indicating its potential as a therapeutic agent .
  • Mechanism of Action :
    • The compound acts as an uncompetitive inhibitor of α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption, making it a candidate for diabetes management alongside its anticancer properties .

Anti-Angiogenic Effects

The compound has also been evaluated for its anti-angiogenic properties by targeting VEGFR-2. In vitro assays revealed that it inhibits the proliferation of endothelial cells at low micromolar concentrations, suggesting its utility in treating diseases characterized by abnormal blood vessel growth .

Study 1: Antiproliferative Activity Evaluation

A recent study assessed the antiproliferative activity of several derivatives related to this compound. The results indicated that this compound was significantly more effective than traditional chemotherapeutics like doxorubicin in certain assays:

CompoundCell LineIC50 (µM)
This compoundMCF-76.31
DoxorubicinMCF-712.0
Acarboseα-glucosidase750.0

This data underscores the potential of this compound as a dual-action therapeutic agent .

Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups. These findings support the hypothesis that this compound can effectively inhibit tumor growth through both direct cytotoxic effects and modulation of the tumor microenvironment .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYieldPurity (HPLC)Reference
3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acidAcOH, reflux, 3 h74%>98%
1H-Indole-5-carboxylic acid chlorideSOCl₂, DMF, 60°C89%99%

Q. Table 2. α-Glucosidase Inhibition Data

DerivativeIC₅₀ (μM)Binding Energy (kcal/mol)Key Interactions
5j (Benzotriazinone)0.42-9.8H-bond with Asp214, π-π stacking with Phe157
14b (Butylamide)1.25-7.3Hydrophobic interactions with Val216

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